BAY-320

Sialylation Cancer Glycobiology Immunotherapy

Y-320 is a potent, dual-mechanism immunomodulator. It inhibits IL-17 production (IC₅₀ 20-60 nM) and blocks tumor sialylation with >300-fold superiority over P-3Fax-Neu5Ac. This specific morpholinopiperidine substitution ensures functional selectivity, unlike generic pyrazole-carboxamide libraries. Buy now for reliable results in CIA, PDAC, and MDR reversal studies.

Molecular Formula C27H29ClN6O2
Molecular Weight 505.0 g/mol
CAS No. 288250-47-5
Cat. No. B1683611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-320
CAS288250-47-5
SynonymsY-320;  Y320;  Y 320
Molecular FormulaC27H29ClN6O2
Molecular Weight505.0 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)N4CCC(CC4)N5CCOCC5)C#N
InChIInChI=1S/C27H29ClN6O2/c1-19-25(18-30-34(19)24-5-2-21(28)3-6-24)27(35)31-22-4-7-26(20(16-22)17-29)33-10-8-23(9-11-33)32-12-14-36-15-13-32/h2-7,16,18,23H,8-15H2,1H3,(H,31,35)
InChIKeyBWZNJVZTAWBIFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Buy 1-(4-Chlorophenyl)-N-[3-cyano-4-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-5-methyl-1H-pyrazole-4-carboxamide (CAS 288250-47-5, Y-320) for Validated IL-17 and Sialylation Research


1-(4-Chlorophenyl)-N-[3-cyano-4-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-5-methyl-1H-pyrazole-4-carboxamide, widely cataloged as Y-320 (CAS 288250-47-5), is a synthetic, orally bioavailable phenylpyrazoleanilide immunomodulator [1]. This compound is primarily recognized for its potent inhibition of interleukin‑17 (IL‑17) production in IL‑15‑stimulated CD4⁺ T cells (IC₅₀ 20‑60 nM) and for its recently identified, high‑potency blockade of tumor cell α‑2,3/2,6‑sialylation (IC₅₀ ~200 nM, >300‑fold stronger than the classic pan‑inhibitor P‑3Fax‑Neu5Ac) [2]. These dual, quantitatively defined mechanisms position Y‑320 as a specialized chemical probe for interrogating IL‑15/IL‑17 inflammatory signaling and cancer‑associated glycosylation pathways.

Y-320 (CAS 288250-47-5): Why Closely Related Pyrazole Carboxamides or Generic Immunomodulators Are Not Interchangeable


Although Y‑320 belongs to the rimonabant‑derived pyrazole‑carboxamide chemotype, its unique morpholinopiperidine substitution confers a distinct polypharmacology that cannot be replicated by simple structural analogs or alternative IL‑17 inhibitors [1]. Generic substitution with uncharacterized pyrazole‑carboxamide screening libraries risks loss of the compound's dual‑target activity profile: the potent inhibition of IL‑15‑driven IL‑17 production (IC₅₀ 20‑60 nM) and the >300‑fold superiority in suppressing tumor sialylation relative to P‑3Fax‑Neu5Ac [2]. Furthermore, Y‑320's documented oral bioavailability (0.3–3 mg/kg in mice and cynomolgus monkeys) and consistent efficacy in both collagen‑induced arthritis (CIA) and pancreatic ductal adenocarcinoma (PDAC) models are specific to this exact molecular entity [3]. Relying on in‑class substitutes without verified functional selectivity and in vivo activity data jeopardizes experimental reproducibility and procurement value.

1-(4-Chlorophenyl)-N-[3-cyano-4-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-5-methyl-1H-pyrazole-4-carboxamide: Procurement‑Grade Quantitative Differentiation Evidence


Y-320 Exhibits >300‑Fold Higher Sialylation Inhibition Potency Versus Classic Pan‑Inhibitor P‑3Fax‑Neu5Ac

In a direct head‑to‑head comparison, Y-320 (CAS 288250-47-5) suppressed α‑2,3/2,6‑sialylation in PDAC cells with an IC₅₀ of approximately 200 nM, demonstrating >300‑fold greater potency than the widely used pan‑sialylation inhibitor P‑3Fax‑Neu5Ac [1].

Sialylation Cancer Glycobiology Immunotherapy

Y-320 Potently Inhibits IL‑17 Production with IC₅₀ 20–60 nM in IL‑15‑Stimulated CD4⁺ T Cells

Y-320 inhibited IL‑17 production by CD4⁺ T cells stimulated with IL‑15, yielding an IC₅₀ range of 20–60 nM [1]. This places Y‑320 among the most potent small‑molecule inhibitors of IL‑15‑dependent IL‑17 secretion currently available.

IL‑17 Immunomodulator T Cell Biology

Oral Y‑320 (0.3–3 mg/kg) Reduces IL‑17 mRNA and Ameliorates Collagen‑Induced Arthritis in Mice and Non‑Human Primates

Oral administration of Y‑320 at 0.3–3 mg/kg significantly inhibited arthritis development and joint destruction in DBA/1J mice with type II collagen‑induced arthritis (CIA), with a concomitant reduction in IL‑17 mRNA expression in arthritic joints. Therapeutic efficacy was also confirmed in cynomolgus monkeys at 0.3 and 1 mg/kg orally [1].

In Vivo Efficacy Rheumatoid Arthritis Translational Pharmacology

Y‑320 Synergizes with Anti‑PD‑1 Immunotherapy to Overcome Checkpoint Blockade Resistance in PDAC

In PDAC tumor models, the combination of Y‑320 with anti‑PD‑1 antibody produced superior tumor suppression compared to either monotherapy alone, effectively reversing resistance to immune checkpoint blockade [1]. This synergy is mechanistically linked to remodeling of the tumor immune microenvironment and enhanced CD8⁺ T cell/macrophage engagement.

Checkpoint Blockade Tumor Microenvironment Combination Therapy

Y‑320 Sensitizes Multidrug‑Resistant Cancer Cells to Chemotherapy (Doxorubicin IC₅₀ Reduction from 12.8 μM to 3.2 μM in A549/ADR)

Combination of Y‑320 (2.5 μM) with doxorubicin reduced the IC₅₀ of doxorubicin from 12.8 μM to 3.2 μM in the multidrug‑resistant A549/ADR lung cancer cell line, demonstrating a 4‑fold chemosensitization effect [1].

Multidrug Resistance Chemosensitization Cancer Pharmacology

Recommended Applications for 1-(4-Chlorophenyl)-N-[3-cyano-4-[4-(4-morpholinyl)-1-piperidinyl]phenyl]-5-methyl-1H-pyrazole-4-carboxamide Based on Differential Evidence


High‑Potency Sialylation Inhibition for Cancer Glycobiology and Immuno‑Oncology Research

Use Y‑320 as a primary tool compound for inhibiting α‑2,3/2,6‑sialylation in cancer cell lines (e.g., PDAC) at sub‑micromolar concentrations (IC₅₀ ≈ 200 nM). Its >300‑fold superiority over P‑3Fax‑Neu5Ac enables more robust sialylation blockade with reduced off‑target effects. Combine with anti‑PD‑1 antibodies to investigate reversal of checkpoint blockade resistance and glyco‑immune remodeling [1].

Functional Studies of IL‑15‑Driven IL‑17 Production in T Cell Immunology and Autoimmune Disease Models

Employ Y‑320 at 20‑60 nM to selectively inhibit IL‑17 production in CD4⁺ T cells stimulated with IL‑15, CXCL12, or anti‑CD3 mAb. This compound is particularly suited for dissecting IL‑15/IL‑17 inflammatory signaling cascades and for validating T cell‑dependent mechanisms in rheumatoid arthritis (CIA) models at oral doses of 0.3–3 mg/kg in mice [1].

Preclinical Rheumatoid Arthritis and Translational Pharmacology Studies

Utilize Y‑320 as an orally bioavailable, small‑molecule probe for investigating IL‑17‑mediated pathogenesis in collagen‑induced arthritis (CIA). The compound's proven efficacy in both mouse (0.3–3 mg/kg) and cynomolgus monkey (0.3–1 mg/kg) models supports translational pharmacokinetic/pharmacodynamic studies and combination therapy evaluations with anti‑TNF‑α agents [1].

Chemosensitization and Multidrug Resistance (MDR) Reversal Investigations

Apply Y‑320 at 2.5 μM to potentiate the cytotoxicity of chemotherapeutic agents (e.g., doxorubicin, paclitaxel) in MDR cancer cell lines such as A549/ADR, MCF‑7/ADR, and HepG2/ADR. The 4‑fold reduction in doxorubicin IC₅₀ (from 12.8 μM to 3.2 μM) provides a clear quantitative benchmark for MDR reversal studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-320

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.